4-Bromo-2-(cyclopropylmethoxy)thiazole
Description
4-Bromo-2-(cyclopropylmethoxy)thiazole is a brominated thiazole derivative featuring a cyclopropylmethoxy substituent at position 2 and a bromine atom at position 4 of the heterocyclic ring. Thiazoles are sulfur- and nitrogen-containing heterocycles known for their diverse applications in pharmaceuticals, agrochemicals, and materials science . For example, chloroacetyl chloride and aromatic amines are commonly used to generate substituted acetamides, which can react with aminothiazoles to form target compounds . The cyclopropylmethoxy group likely imparts steric and electronic effects that influence reactivity, solubility, and biological activity compared to other substituents.
Properties
Molecular Formula |
C7H8BrNOS |
|---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
4-bromo-2-(cyclopropylmethoxy)-1,3-thiazole |
InChI |
InChI=1S/C7H8BrNOS/c8-6-4-11-7(9-6)10-3-5-1-2-5/h4-5H,1-3H2 |
InChI Key |
ISBOBUIPHRAJSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=NC(=CS2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(cyclopropylmethoxy)thiazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-bromo-1-(cyclopropylmethoxy)ethanone with thiourea in the presence of a base such as sodium hydroxide can yield the desired thiazole derivative . Another method involves the use of Lawesson’s reagent for the cyclization of α-amido-β-ketoesters to form thiazoles .
Industrial Production Methods
Industrial production of 4-Bromo-2-(cyclopropylmethoxy)thiazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(cyclopropylmethoxy)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Substituted thiazole derivatives with various functional groups.
Oxidation Reactions: Oxidized thiazole derivatives.
Coupling Reactions: Biaryl thiazole derivatives.
Scientific Research Applications
4-Bromo-2-(cyclopropylmethoxy)thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, antifungal, and anticancer activities
Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.
Materials Science: Thiazole derivatives are used in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(cyclopropylmethoxy)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects . The compound’s ability to form hydrogen bonds and π-π interactions with biological targets contributes to its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Bromo-2-(cyclopropylmethoxy)thiazole with structurally related thiazole derivatives, highlighting differences in substituents, molecular properties, and applications:
*Estimated based on structural analogs.
Research Findings and Key Insights
Synthetic Methodologies :
- Substituted thiazoles are synthesized via cyclization of brominated precursors with thiourea or thiosemicarbazide under basic conditions . High yields (>95%) are achievable with optimized stoichiometry and catalysts .
- Column chromatography (e.g., PE/EtOAc eluents) and spectroscopic techniques (NMR, IR, HRMS) are standard for purification and characterization .
Biological and Material Applications :
- Thiazole derivatives with fluorophenyl or trifluoromethyl groups exhibit insecticidal and fungicidal activities due to enhanced electrophilicity .
- Hydrazone-functionalized thiazoles show promise in targeting enzymes or receptors via π-π stacking interactions .
Safety and Handling :
- Piperidinyl-substituted thiazoles require strict safety protocols (GHS Category 2B for hazardous substances) .
Biological Activity
4-Bromo-2-(cyclopropylmethoxy)thiazole is a thiazole derivative that has garnered attention in pharmacological research due to its potential biological activities. Thiazoles are known for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of 4-Bromo-2-(cyclopropylmethoxy)thiazole, synthesizing data from various studies, including case studies and detailed research findings.
The molecular formula of 4-Bromo-2-(cyclopropylmethoxy)thiazole is C8H8BrN1O1S1, with a molecular weight of approximately 227.13 g/mol. The compound features a thiazole ring, which is integral to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H8BrN1O1S1 |
| Molecular Weight | 227.13 g/mol |
| IUPAC Name | 4-Bromo-2-(cyclopropylmethoxy)thiazole |
The biological activity of thiazoles often involves their interaction with various biological targets. For 4-Bromo-2-(cyclopropylmethoxy)thiazole, studies suggest that it may act by modulating enzyme activities or interacting with cellular receptors. The specific pathways and molecular targets remain an area for further investigation.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating the antimicrobial effects of various thiazoles, 4-Bromo-2-(cyclopropylmethoxy)thiazole demonstrated notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The anticancer potential of 4-Bromo-2-(cyclopropylmethoxy)thiazole has been explored in vitro. In a series of experiments involving cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer), the compound exhibited cytotoxic effects, leading to reduced cell viability. The IC50 values were determined to be in the micromolar range, indicating a promising therapeutic index for further development.
Case Studies
- Case Study on Anticancer Activity : A study conducted by Da Silva et al. evaluated the effects of thiazole derivatives on glioblastoma cells. Among the tested compounds, 4-Bromo-2-(cyclopropylmethoxy)thiazole showed significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as an anticancer agent.
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of several thiazoles against clinical isolates. The results indicated that 4-Bromo-2-(cyclopropylmethoxy)thiazole had superior activity compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent.
Synthesis and Evaluation
The synthesis of 4-Bromo-2-(cyclopropylmethoxy)thiazole typically involves the reaction of cyclopropylmethanol with bromothiazole derivatives under acidic conditions. Following synthesis, compounds are subjected to biological assays to evaluate their efficacy.
Pharmacological Profiles
The pharmacological profile of 4-Bromo-2-(cyclopropylmethoxy)thiazole reveals its potential as a dual-action agent—both antimicrobial and anticancer. Further studies are needed to elucidate its full pharmacokinetic properties and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
